molecular formula C10H16O3S B13081850 1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13081850
M. Wt: 216.30 g/mol
InChI Key: SORPHKYNQUUVKF-UHFFFAOYSA-N
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Description

1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a hydroxyl group, a carboxylic acid group, and a cyclopentylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes or through intramolecular cyclization of suitable precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Attachment of the Cyclopentylsulfanyl Group:

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The cyclopentylsulfanyl group can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new compounds with different substituents replacing the cyclopentylsulfanyl group.

Scientific Research Applications

1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopentylsulfanyl)-2-hydroxycyclobutane-1-carboxylic acid
  • 1-(Cyclopentylsulfanyl)-3-hydroxycyclopentane-1-carboxylic acid
  • 1-(Cyclohexylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid

Uniqueness

1-(Cyclopentylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the specific combination of functional groups and the cyclobutane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H16O3S

Molecular Weight

216.30 g/mol

IUPAC Name

1-cyclopentylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16O3S/c11-7-5-10(6-7,9(12)13)14-8-3-1-2-4-8/h7-8,11H,1-6H2,(H,12,13)

InChI Key

SORPHKYNQUUVKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2(CC(C2)O)C(=O)O

Origin of Product

United States

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